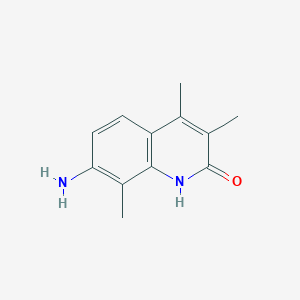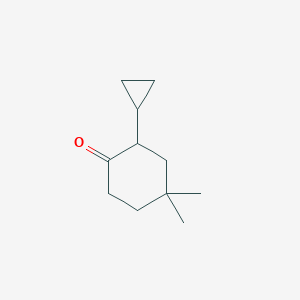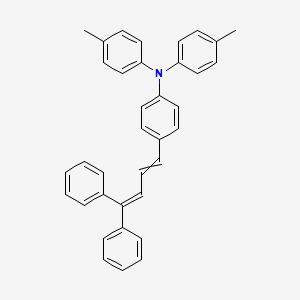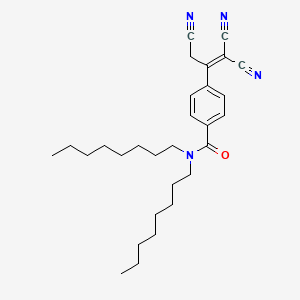
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dioctyl and tricyanopropenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid with an amine, such as dioctylamine, under dehydrating conditions to form N,N-dioctylbenzamide.
Introduction of the Tricyanopropenyl Group: The tricyanopropenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the N,N-dioctylbenzamide with a tricyanopropenyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tricyanopropenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced amide derivatives.
Aplicaciones Científicas De Investigación
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The tricyanopropenyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dioctyl-4-ethylbenzamide: Similar structure but with an ethyl group instead of the tricyanopropenyl group.
N,N-Dioctyl-4-methylbenzamide: Similar structure but with a methyl group instead of the tricyanopropenyl group.
Uniqueness
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is unique due to the presence of the tricyanopropenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
137995-34-7 |
|---|---|
Fórmula molecular |
C29H40N4O |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
N,N-dioctyl-4-(1,1,3-tricyanoprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C29H40N4O/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)29(34)26-17-15-25(16-18-26)28(19-20-30)27(23-31)24-32/h15-18H,3-14,19,21-22H2,1-2H3 |
Clave InChI |
RXPPARODGVPMLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C(=O)C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
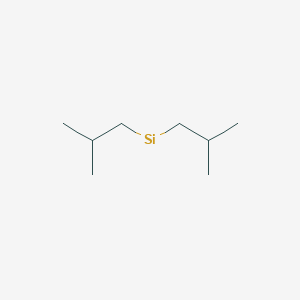
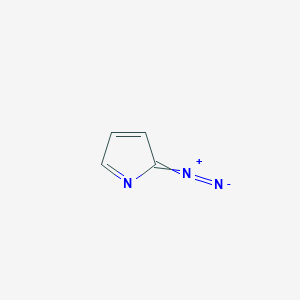
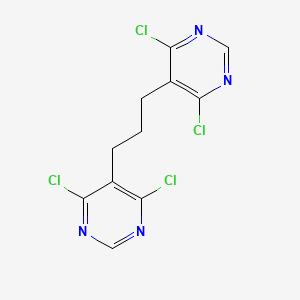
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
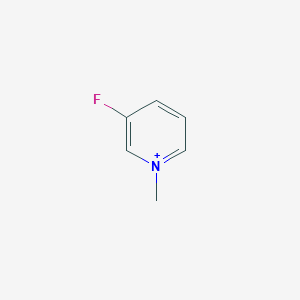
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
